molecular formula C20H43NO3 B13829433 (2R,3S,4R)-2-aminoicosane-1,3,4-triol

(2R,3S,4R)-2-aminoicosane-1,3,4-triol

Cat. No.: B13829433
M. Wt: 345.6 g/mol
InChI Key: UQAUXYMLKGFKBX-AQNXPRMDSA-N
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Description

(2R,3S,4R)-2-aminoicosane-1,3,4-triol is a synthetic amino-alcohol compound characterized by a long-chain hydrocarbon backbone with amino and triol functional groups at the 1, 2, 3, and 4 positions. This specific stereochemistry is critical for its potential biological interactions and research value. Compounds with this general structure are of significant interest in medicinal chemistry and chemical biology for exploring lipid-mediated signaling pathways and enzyme interactions . The defined stereochemical configuration (2R,3S,4R) is essential for creating specific three-dimensional structures that can mimic natural sphingolipid backbones, making it a valuable scaffold for investigating cell membrane biology and protein-ligand interactions . Research into similar long-chain amino-alcohols suggests potential as a key intermediate in the synthesis of more complex bioactive molecules or for use in structural-activity relationship (SAR) studies to develop novel enzyme inhibitors . Its mechanism of action in research settings is hypothesized to involve targeted interactions with enzymatic active sites, potentially acting as a substrate analog or alloster modulator, thereby influencing biochemical pathways relevant to inflammation or cellular metabolism . This product is intended for laboratory research purposes by qualified professionals.

Properties

Molecular Formula

C20H43NO3

Molecular Weight

345.6 g/mol

IUPAC Name

(2R,3S,4R)-2-aminoicosane-1,3,4-triol

InChI

InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19-,20+/m1/s1

InChI Key

UQAUXYMLKGFKBX-AQNXPRMDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC[C@H]([C@H]([C@@H](CO)N)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Materials: Typically long-chain ketones or aldehydes that correspond to the carbon skeleton of icosane derivatives.
  • Key Steps:
    • Stereoselective reduction of carbonyl groups to introduce hydroxyl groups at C-3 and C-4.
    • Introduction of the amino group at C-2 via selective amination.
    • Protection and deprotection steps may be used to control reactivity of hydroxyl and amino groups.
  • Catalysts and Reagents:
    • Chiral catalysts to induce stereoselectivity.
    • Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
    • Amination reagents for selective substitution.

Specific Methodology Insights

One reported approach involves:

  • Stereoselective Reduction: Conversion of ketones or aldehydes to triols using chiral reducing agents under controlled temperature and solvent conditions to ensure the (2R,3S,4R) configuration.
  • Amination: Introduction of the amino group at the 2-position through substitution reactions using amines or azide intermediates followed by reduction.
  • Hydroxylation: Installation of hydroxyl groups at positions 3 and 4 via oxidation or epoxidation followed by ring opening.

Industrial and Laboratory Scale Preparation

Industrial Production

  • Flow Microreactor Systems: These continuous flow systems allow precise control of reaction parameters, improving yield and stereoselectivity while minimizing environmental impact.
  • Fermentation: Some industrial processes explore microbial fermentation using genetically engineered yeast strains to biosynthesize the compound or its precursors.

Laboratory Scale Synthesis

  • Solvent Systems: Mixtures of methanol and water are commonly used, with ratios adjusted (e.g., 10:1 to 1:1) to optimize solubility and reaction kinetics.
  • Temperature Control: Reactions are often performed under ice-bath conditions initially, then allowed to warm to room temperature to balance reaction rate and stereoselectivity.
  • Catalysts: Palladium on carbon is used for hydrogenation steps, particularly in reduction of intermediates to the final aminoalcohol.

Detailed Synthetic Procedure Example from Patent Literature

A patented method (CN103923055B) for a related aminocyclopentane triol compound provides insight into preparation strategies that can be adapted for this compound:

Step Description Conditions
1 Dissolve precursor compound in methanol/water mixture; add cyclopentadiene and sodium periodate under ice bath; stir 1-5 hours Methanol:water 10:1 to 1:1; 0°C to room temperature
2 Remove solvent under reduced pressure; add water; extract with ethyl acetate; dry with sodium sulfate Extraction with ethyl acetate preferred for low toxicity and volatility
3 Oxidize intermediate with osmium tetroxide in tetrahydrofuran (THF) and N-methylmorpholine-N-oxide 2.5% perosmic anhydride aqueous solution; 20°C optimal
4 Alkaline hydrolysis using lithium hydroxide or other bases (NaOH, KOH) THF:water 20:1 to 4:1; mild conditions
5 Catalytic hydrogenation with 5% palladium on charcoal under hydrogen atmosphere 1-5 hours reaction time

This method emphasizes mild reaction conditions, cost-effective reagents, and improved yields through novel intermediates. Although this example is for a cyclopentane derivative, similar principles apply to the synthesis of this compound.

Reaction Conditions and Reagents Summary Table

Reaction Step Reagents/Conditions Purpose Notes
Stereoselective reduction NaBH4, LiAlH4, chiral catalysts Reduce ketone/aldehyde to alcohol Control stereochemistry crucial
Amination Amines, azide intermediates, hydrogenation Introduce amino group at C-2 Selectivity important
Oxidation Osmium tetroxide, sodium periodate Hydroxylation, epoxidation Mild conditions preferred
Hydrolysis Lithium hydroxide, NaOH, KOH Deprotection, intermediate conversion Moderate basicity optimal
Catalytic hydrogenation Pd/C under H2 atmosphere Reduction of intermediates Reaction time 1-5 hours
Solvent system Methanol/water mixtures, THF, ethyl acetate Solubility and extraction Solvent ratios varied

Research Discoveries Related to Preparation

  • Stereochemical Control: The use of chiral catalysts and reagents is essential to obtain the desired (2R,3S,4R) stereochemistry, as the compound has three chiral centers influencing biological activity.
  • Yield Optimization: Flow microreactor systems have been shown to improve yields and scalability by precise control of reaction parameters.
  • Environmental Impact: Selection of less toxic solvents such as ethyl acetate over chlorinated solvents reduces environmental and safety concerns.
  • Novel Intermediates: Identification of new intermediate compounds during synthesis allows for more efficient routes and cost reduction.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-aminoicosane-1,3,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of (2R,3S,4R)-2-ketoicosane-1,3,4-triol or (2R,3S,4R)-2-carboxyicosane-1,3,4-triol.

    Reduction: Formation of this compound.

    Substitution: Formation of halogenated derivatives like (2R,3S,4R)-2-chloroicosane-1,3,4-triol.

Scientific Research Applications

(2R,3S,4R)-2-aminoicosane-1,3,4-triol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Investigated for its role in cell signaling and membrane structure due to its amphiphilic nature.

    Medicine: Explored for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic properties.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-aminoicosane-1,3,4-triol involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, forming hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

Structural Variations

The compound is differentiated from analogs by its 20-carbon saturated chain and (2R,3S,4R) stereochemistry. Key structural comparisons include:

Compound Name Chain Length Unsaturation Substituents/Modifications Source Organism References
(2R,3S,4R)-2-Aminoicosane-1,3,4-triol C20 Saturated None Synthetic/Not reported -
(2S,3S,4R)-2-Aminooctadecane-1,3,4-triol C18 Saturated Synthesized via hydrolysis of trichloroacetamide Synthetic
(2S,3S,4R,11Z)-2-Aminoeicos-11-ene-1,3,4-triol C20 11Z double bond Allylic hydroperoxy/hydroxy groups on acyl chains Marine sponge (Aulosaccus sp.)
1-O-β-D-Glucopyranosyl-(2S,3S,4R)-2-[(2′R)-2-hydroxyhexadecanoylamino]-16-methyl-heptadecane-1,3,4-triol C17/C16 Saturated Glycosylated (glucose), branched methyl group Starfish (Linckia laevigata)
(2S,3S,4R,8E)-2-[(2′R)-2′-hydroxytetracosanoylamino]-8-octadecene-1,3,4-triol C18/C24 8E double bond N-acylated with hydroxylated fatty acid Plant (Aerva lanata)

Key Observations :

  • Chain Length : Shorter chains (C16-C18) are common in plant and fungal sphingolipids, while marine organisms often feature longer (C20-C24) or unsaturated chains .
  • Stereochemistry : The (2S,3S,4R) configuration is conserved in bioactive analogs, but (2R,3S,4R) in the target compound may alter membrane interaction dynamics.
  • Modifications : Glycosylation (e.g., glucocerebrosides) enhances solubility and receptor binding , while N-acylation with hydroxylated fatty acids influences antibacterial and cytotoxic activities .

Q & A

Q. What synthetic strategies are effective for producing enantiomerically pure this compound?

  • Answer : A multi-step synthesis involves: (i) Mesylation : Reacting triol intermediates with mesyl chloride to generate sulfonate esters ( ). (ii) Azide substitution : Replacing mesyl groups with azides using NaN3 in DMF. (iii) Hydrogenation : Catalytic hydrogenation (Pd-BaSO4) to reduce azides to amines. Chiral auxiliaries or enzymatic resolution ensures enantiopurity. Purity is confirmed via chiral HPLC and polarimetry .

Q. How can researchers resolve contradictions in reported antiproliferative activity across cell lines?

  • Answer : Discrepancies (e.g., activity in KB cells but not IMR-32) may arise from differences in cell membrane sphingolipid composition. Standardize assays by: (i) Pre-treating cells with sphingomyelinase to deplete endogenous sphingolipids. (ii) Using isotopically labeled analogs (e.g., 13C2,d2 derivatives) to track cellular uptake via LC-MS ( ). (iii) Correlating activity with ceramide synthase expression levels via qPCR .

Q. What role does mitochondrial apoptosis play in the compound’s antiproliferative effects?

  • Answer : The compound induces G1 cell cycle arrest and mitochondrial apoptosis via caspase-3/7 activation and cytochrome c release. Methods to confirm this include: (i) Flow cytometry (Annexin V/PI staining). (ii) Seahorse assays to measure mitochondrial membrane potential (ΔΨm). (iii) Western blotting for Bcl-2/Bax ratios. Selectivity for cancer cells is assessed using primary vs. tumor cell co-cultures .

Methodological Notes for Data Contradictions

Q. How to address variability in PLA2 inhibition assays?

  • Answer : Variability may stem from differences in venom sources (e.g., Crotalus vs. Naja species) or substrate concentrations. Standardize protocols by: (i) Using recombinant PLA2 isoforms with identical activity units. (ii) Including positive controls (e.g., manoalide) in each assay. (iii) Validating results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies validate the compound’s stereochemical stability under experimental conditions?

  • Answer : Epimerization risks (e.g., at C2 or C3) are assessed via: (i) Stability studies in buffers (pH 4–9) at 37°C, monitored by chiral HPLC. (ii) Circular dichroism (CD) spectroscopy to detect conformational changes. (iii) Synthesis of deuterated analogs (e.g., 1,1-dideuterio derivatives) to track stereochemical integrity via NMR .

Tables for Key Data

Property Value/Method Reference
LogP (experimental)3.819 (reversed-phase HPLC)
PLA2 IC50 (C. adamanteus)100 µg/mL (competitive fluorescence assay)
HRESIMS ([M+Na]+)m/z 634.5376 (C37H73NO5Na)
Antiproliferative activityIC50 = 12 µM (KB cells, MTT assay)

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